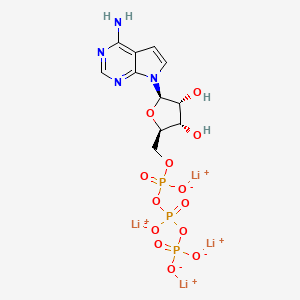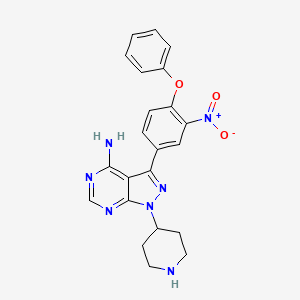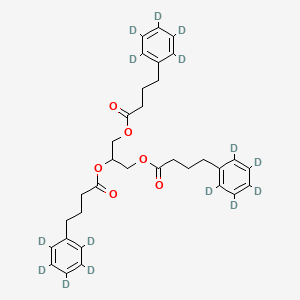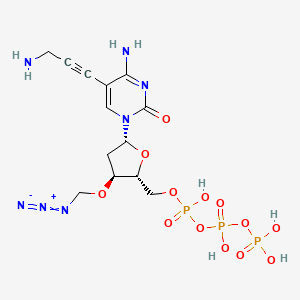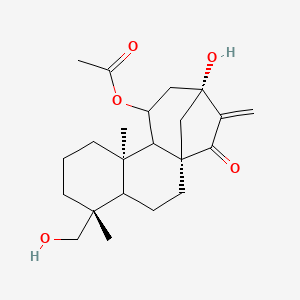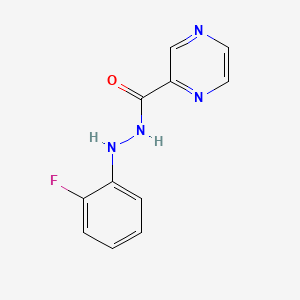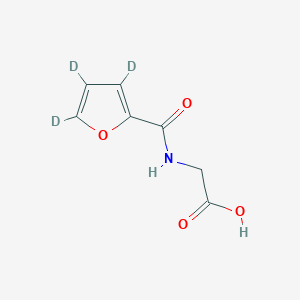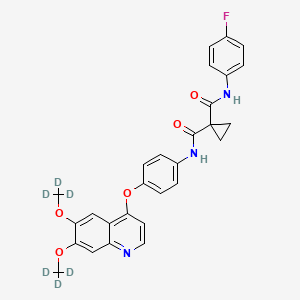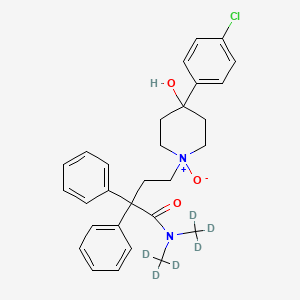
Loperamide-d6 N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Loperamide-d6 N-Oxide is a deuterated analog of Loperamide N-Oxide, which is a derivative of loperamide. Loperamide is widely known for its use as an anti-diarrheal agent. The deuterated form, this compound, is primarily used in scientific research for analytical and pharmacokinetic studies due to its stable isotopic labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Loperamide-d6 N-Oxide involves several steps:
Starting Material: The synthesis begins with diphenylacetonitrile, which reacts with sodium amide.
Oxirane Introduction: Oxirane is introduced to the reaction mixture.
Hydrogen Bromide Addition: A glacial acetic acid solution of hydrogen bromide is added to obtain 4-bro-2,2-dibenzylbutyric acid.
Acylation: The 4-bro-2,2-dibenzylbutyric acid undergoes acylation chlorination with sulfoxide chloride.
Dimethylamine Acylation: Dimethylamine is introduced for acylation in toluene and water.
Final Reaction: The compound reacts with 4-hydroxyl-4-p-chlorophenylpiperidine to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves rigorous quality control measures to maintain consistency and safety standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen and oxygen sites.
Reduction: The compound can be reduced back to its parent form, Loperamide-d6.
Substitution: Various substitution reactions can occur, especially involving the aromatic rings and the piperidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed under controlled conditions.
Major Products:
Oxidation: The major product is often the corresponding N-oxide.
Reduction: The primary product is Loperamide-d6.
Substitution: Depending on the substituents, various derivatives of this compound can be formed.
Wissenschaftliche Forschungsanwendungen
Loperamide-d6 N-Oxide is extensively used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for method development and validation.
Biology: Used in studies involving metabolic pathways and enzyme interactions.
Medicine: Helps in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in quality control and assurance processes for pharmaceutical products.
Wirkmechanismus
Loperamide-d6 N-Oxide exerts its effects by acting on the mu-opioid receptors located on the circular and longitudinal intestinal muscles. This binding leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity. By inhibiting the excitability of enteric neurons, it suppresses gastrointestinal motility and reduces diarrhea .
Vergleich Mit ähnlichen Verbindungen
Loperamide N-Oxide: The non-deuterated form, used similarly in research and medicine.
Diphenoxylate: Another anti-diarrheal agent with similar pharmacological properties.
Codeine: An opioid with anti-diarrheal effects but with central nervous system activity.
Uniqueness: Loperamide-d6 N-Oxide is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements in research. Its lack of central nervous system activity makes it safer for use in anti-diarrheal applications compared to other opioids .
Eigenschaften
Molekularformel |
C29H33ClN2O3 |
|---|---|
Molekulargewicht |
499.1 g/mol |
IUPAC-Name |
4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide |
InChI |
InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
KXVSBTJVTUVNPM-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4)C([2H])([2H])[2H] |
Kanonische SMILES |
CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


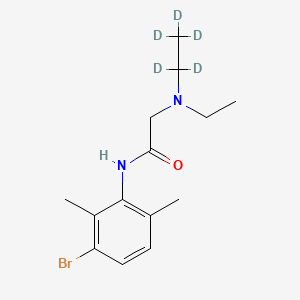
![5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B12426160.png)
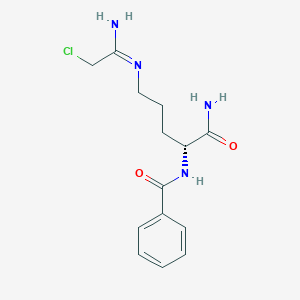
![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
